2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a difluorobenzene ring, along with an ethyl and phenylacetamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with N-ethyl-N-phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using an appropriate solvent to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield corresponding acids and amines, while substitution reactions would result in the replacement of the sulfonyl group with the nucleophile .
Applications De Recherche Scientifique
2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mécanisme D'action
The mechanism of action of 2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluorobenzenesulfonyl chloride
- 2,6-Difluorobenzenesulfonyl chloride
- 3,4-Difluorobenzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
Uniqueness
2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorobenzene and sulfonyl groups, along with the ethyl and phenylacetamide moieties, makes it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic or industrial applications .
Propriétés
Formule moléculaire |
C16H15F2NO3S |
---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)sulfonyl-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15F2NO3S/c1-2-19(13-6-4-3-5-7-13)16(20)11-23(21,22)15-9-8-12(17)10-14(15)18/h3-10H,2,11H2,1H3 |
Clé InChI |
SZGWUQORTSJGAN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.